(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione
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Overview
Description
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione is a complex organic compound that combines multiple functional groups, including a dihydroxybutanedioic acid moiety and a quinazoline-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione typically involves multi-step organic synthesisThe final steps involve the coupling of this intermediate with (2S,3S)-2,3-dihydroxybutanedioic acid under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxybutanedioic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The quinazoline-2,4-dione structure can be reduced to form dihydroquinazoline derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutanedioic acid moiety can yield diketones or carboxylic acids, while reduction of the quinazoline-2,4-dione can produce dihydroquinazoline derivatives .
Scientific Research Applications
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The quinazoline-2,4-dione structure can inhibit certain enzymes by binding to their active sites, while the fluorobenzoyl group can enhance the compound’s binding affinity and specificity. The piperidin-1-yl ethyl group may facilitate the compound’s cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds such as piperine, which is known for its antioxidant and anti-inflammatory properties.
Uniqueness
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
121322-28-9 |
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Molecular Formula |
C26H28FN3O9 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22FN3O3.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI Key |
KMTLTEVOQLMYRS-WUUYCOTASA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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